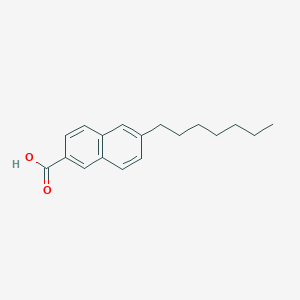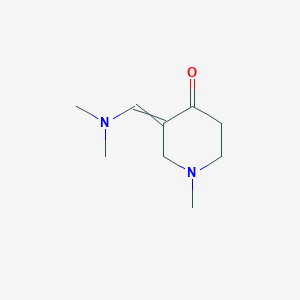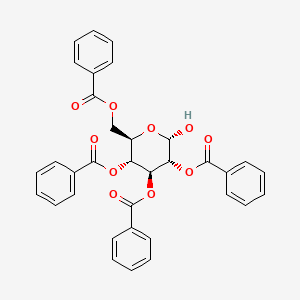
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one
説明
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one, also known as PF-04859989, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities. The unique structure of PF-04859989 makes it a promising candidate for further investigation in various fields of research.
作用機序
The mechanism of action of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one involves the inhibition of the protein target mentioned above. By binding to this target, 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can modulate the activity of various downstream signaling pathways, leading to a range of biological effects. The precise mechanism of action of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is still under investigation and is an area of active research.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include the regulation of cell proliferation, differentiation, and survival, as well as the modulation of immune responses and inflammation. 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has also been shown to have potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is its specificity for the protein target mentioned above. This allows researchers to investigate the role of this target in various biological processes with a high degree of precision. However, one limitation of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is its relatively low potency, which can make it challenging to achieve the desired biological effects at low concentrations. Additionally, the synthesis of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one. One area of interest is the development of more potent analogs of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one that can achieve the desired biological effects at lower concentrations. Another area of interest is the investigation of the role of the protein target in various disease states, including cancer and neurodegenerative diseases. Finally, the use of 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one as a tool compound for drug discovery and development is an area of active research, with the potential to lead to the development of new therapeutic agents for a range of diseases.
科学的研究の応用
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a tool compound for investigating the role of a specific protein target in various biological processes. This protein target is involved in the regulation of various cellular pathways, including cell growth and differentiation, and is therefore a key target for drug discovery.
特性
IUPAC Name |
2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)12-4-3-5-13(10-12)23-15-7-2-1-6-14(15)17(24)22-16(23)11-8-9-11/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJPBVDDFZGUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



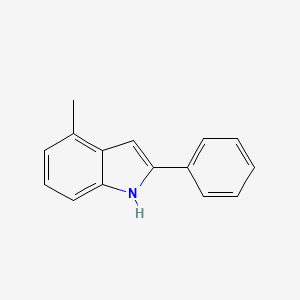
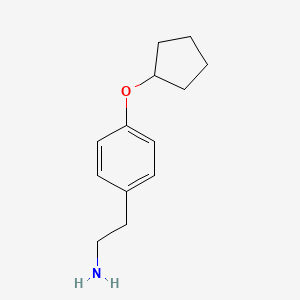
![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)
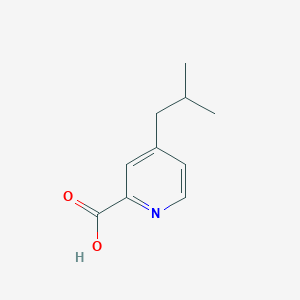
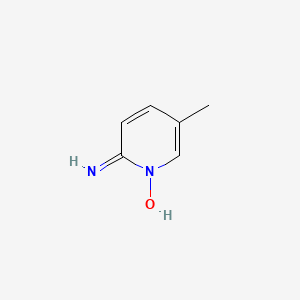
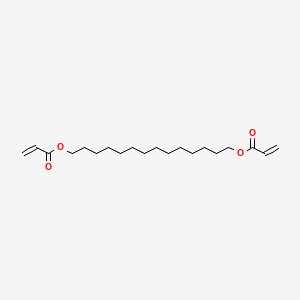
![7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3277703.png)


